Targaprimir-96 (TFA) Targaprimir-96 (TFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683544
InChI: InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7)
SMILES:
Molecular Formula: C79H103F3N18O9
Molecular Weight: 1505.8 g/mol

Targaprimir-96 (TFA)

CAS No.:

Cat. No.: VC16683544

Molecular Formula: C79H103F3N18O9

Molecular Weight: 1505.8 g/mol

* For research use only. Not for human or veterinary use.

Targaprimir-96 (TFA) -

Specification

Molecular Formula C79H103F3N18O9
Molecular Weight 1505.8 g/mol
IUPAC Name N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7)
Standard InChI Key NRCLKQFUKSEPBF-UHFFFAOYSA-N
Canonical SMILES CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O

Introduction

Chemical and Structural Properties

Targaprimir-96 (TFA) is a synthetic small molecule with the molecular formula C79H103F3N18O9\text{C}_{79}\text{H}_{103}\text{F}_{3}\text{N}_{18}\text{O}_{9} and a molecular weight of 1505.8 g/mol . Its IUPAC name reflects a complex structure featuring multiple benzimidazole rings, piperazine groups, and a trifluoroacetic acid counterion. The compound’s design incorporates strategic modifications to enhance RNA-binding specificity, including:

  • A triazole linker for structural rigidity

  • Bulky tert-butyl groups to improve pharmacokinetic properties

  • A 4-methylpiperazine moiety enhancing solubility and cellular uptake

Table 1: Key Chemical Characteristics

PropertyValue
Molecular FormulaC79H103F3N18O9\text{C}_{79}\text{H}_{103}\text{F}_{3}\text{N}_{18}\text{O}_{9}
Molecular Weight1505.8 g/mol
CAS NumberNot publicly disclosed
PubChem CID145712403
Solubility≥10 mM in DMSO (predicted)

The canonical SMILES string (CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)...)) illustrates the compound’s intricate topology, which enables selective interaction with RNA secondary structures.

Mechanism of Action

Targaprimir-96 (TFA) operates through a novel RNA-targeted mechanism:

Pri-miR-96 Binding and Processing Inhibition

The compound binds the 1×1 nt GG and UU internal loops within pri-miR-96’s stem-loop structure, achieving a dissociation constant (KdK_d) of 85 nM for its primary target site . This interaction competitively inhibits Drosha-mediated cleavage, preventing maturation of miR-96. Consequently:

  • Pri-miR-96 levels increase 2.3-fold in MDA-MB-231 cells

  • Mature miR-96 decreases by 50–70% at 50 nM concentrations

Downstream Effects on FOXO1 and Apoptosis

miR-96 normally suppresses FOXO1 mRNA through 3’-UTR binding . Targaprimir-96 (TFA)-mediated miR-96 inhibition elevates FOXO1 protein levels by 4.1-fold in TNBC models, activating pro-apoptotic pathways . This triggers:

  • Caspase-3/7 activation within 24 hours

  • 60% reduction in viable 4175 breast cancer cells at 48 hours

Preclinical Research Findings

In Vitro Efficacy

ParameterMDA-MB-231 CellsTPC1 Thyroid Cancer Cells
IC50 (mature miR-96)50 nMNot tested
Apoptosis Induction75% at 50 nM68% with miR-96 inhibitor
Colony Formation Reduction82%70%

In TNBC models, Targaprimir-96 (TFA) exhibits selective cytotoxicity:

  • No significant effect on MCF-10A normal breast cells at ≤100 nM

  • EC50 for FOXO1 upregulation: 32 nM

In Vivo Pharmacokinetics and Efficacy

A 21-day study in NOD/Scid mice bearing TNBC xenografts revealed:

  • Plasma CmaxC_{\text{max}}: 1.9 μM (7 mg/kg dose)

  • Tumor growth inhibition: 67% vs. controls

  • Pri-miR-96 accumulation: 2.1-fold in tumor tissue

Notably, plasma concentrations remained >50 nM for 48 hours post-injection, exceeding the cellular apoptotic threshold .

Comparative Analysis with Other MicroRNA Inhibitors

Table 2: Select MicroRNA-Targeted Compounds

AgentTargetMechanismCancer ModelKdK_d (nM)
Targaprimir-96 (TFA)miR-96Pri-miRNA bindingTNBC85
Targapremir-210miR-210Dicer inhibitionHypoxic tumors220
MRX34miR-34amiRNA mimicMelanomaN/A

Key distinctions include:

  • Specificity: Targaprimir-96 (TFA) shows 14-fold selectivity over related RNA targets (1.2 μM vs. 85 nM)

  • Safety Profile: No observed toxicity in murine models vs. MRX34’s immune-related adverse events

Challenges and Future Directions

While promising, Targaprimir-96 (TFA) faces development challenges:

  • Delivery Optimization: The high molecular weight (1505.8 Da) necessitates advanced formulations for tumor penetration

  • Biomarker Identification: Current studies lack validated biomarkers for patient stratification

  • Combination Therapy Potential: Synergy with PARP inhibitors remains unexplored

Ongoing research priorities include:

  • Phase I dose-escalation trials (projected 2026)

  • Development of oral formulations using lipid nanoparticle encapsulation

  • Exploration in miR-96-overexpressing cancers (e.g., prostate, colorectal)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator